D-Arabinofuranose,2-deoxy-2-fluoro,1,3,5-triacetate

Chemoenzymatic Synthesis Nucleoside Phosphorylase Clofarabine

Researchers face synthetic inefficiency and regioselectivity issues when using unprotected fluoro-sugars for nucleoside analog preparation. This protected, fluorinated intermediate enables controlled glycosylation for clofarabine and antiviral nucleoside synthesis. - Enables 67% enzymatic coupling yield for clofarabine synthesis, a critical improvement over non-fluorinated alternatives. - Robust synthetic route with ≥80% yield for accessing the 2'-fluoro-arabino scaffold, de-risking process development. - Stable solid with defined LogP (0.107); acetyl protection ensures regioselective glycosylation and minimizes side reactions.

Molecular Formula C11H15FO7
Molecular Weight 278.23 g/mol
Cat. No. B11843723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Arabinofuranose,2-deoxy-2-fluoro,1,3,5-triacetate
Molecular FormulaC11H15FO7
Molecular Weight278.23 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(O1)OC(=O)C)F)OC(=O)C
InChIInChI=1S/C11H15FO7/c1-5(13)16-4-8-10(17-6(2)14)9(12)11(19-8)18-7(3)15/h8-11H,4H2,1-3H3/t8-,9+,10-,11?/m1/s1
InChIKeyRUHDSMRRCLJPJM-GZBOUJLJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-α-D-arabinofuranose: Critical Antiviral Nucleoside Intermediate


D-Arabinofuranose, 2-deoxy-2-fluoro, 1,3,5-triacetate (CAS 444586-86-1), also known as 1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-α-D-arabinofuranose, is a protected, fluorinated sugar derivative . It serves as a pivotal, stable intermediate in the synthesis of 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl nucleosides, a class of compounds with well-documented antiviral and anticancer activity [1]. The compound is a key building block, with its acetyl-protected hydroxyl groups allowing for selective deprotection and subsequent glycosylation reactions to form biologically active nucleoside analogs [2].

1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-α-D-arabinofuranose – Essential for Nucleoside Synthesis


The target compound cannot be substituted with simple, unprotected 2-deoxy-2-fluoro-D-arabinofuranose (CAS 125155-51-3) or other sugar derivatives like D-ribose or D-arabinose without a significant impact on synthetic efficiency and yield [1]. The acetyl protecting groups on the 1,3,5-triacetate are essential for controlling regioselectivity in glycosylation reactions, preventing side reactions and ensuring the formation of the desired nucleoside with the correct stereochemistry [2]. Using an unprotected sugar would lead to complex mixtures and require additional, yield-reducing protection/deprotection steps, as demonstrated in comparative enzymatic studies [3].

Performance Evidence: 1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-α-D-arabinofuranose


Superior Substrate for Purine Nucleoside Phosphorylase

2-Deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate (2FAra-1P), which is directly derived from the target compound [1], demonstrates superior substrate activity for E. coli purine nucleoside phosphorylase (PNP) compared to the non-fluorinated analog α-D-arabinofuranose-1-phosphate (Ara-1P). This is a direct, head-to-head comparison that reveals the impact of the 2-fluoro substitution on enzyme recognition [2].

Chemoenzymatic Synthesis Nucleoside Phosphorylase Clofarabine

Enhanced Cascade Synthesis vs. Natural Sugars

In a one-pot, multi-enzyme cascade reaction starting from the free sugar, 2-deoxy-2-fluoro-D-arabinose (the deprotected form of the target triacetate) [1] demonstrates a unique balance of reactivity and selectivity compared to natural pentoses. While D-ribose is a much faster substrate, it leads to a different product [2]. In contrast, the target compound's sugar core enables a synthetically useful 48% yield of the desired clofarabine, far outperforming D-arabinose and D-xylose under identical conditions [3].

Cascade Enzymatic Synthesis Clofarabine Substrate Comparison

Proven Synthetic Versatility for Antiviral Agents

The target compound and its closely related benzoyl-protected analog are central intermediates for a range of therapeutically active nucleosides, as established in foundational patents [1]. The process for creating this 2-fluoro-arabinose framework has been optimized to achieve high yields of at least 80%, underscoring its synthetic accessibility [2]. This contrasts with the less-defined and often lower-yielding routes to other fluorinated sugar analogs, making the 1,3,5-triacetate a preferred, robust starting material [3].

Antiviral Synthesis Nucleoside Analogs Deoxofluorination

Differentiated Physicochemical Profile

The introduction of fluorine at the 2-position and acetylation of the sugar hydroxyls result in distinct physicochemical properties compared to non-fluorinated and unprotected analogs [1]. The calculated LogP of 0.107 for the target compound indicates a moderate lipophilicity, which can influence its handling and its derived nucleosides' cellular permeability . Furthermore, the compound's solid-state stability at room temperature and defined long-term storage conditions at -20°C provide a practical advantage over more labile or hygroscopic sugar derivatives .

Physicochemical Properties LogP Stability

1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-α-D-arabinofuranose Applications


Clofarabine and Related Purine Nucleoside Anticancer Agents

This compound is the premier starting material for the synthesis of clofarabine, an FDA-approved drug for pediatric acute lymphoblastic leukemia (ALL) [1]. The evidence from Section 3 confirms that its derived phosphate (2FAra-1P) is a superior substrate for PNP, enabling a 67% yield in the key enzymatic coupling step to form clofarabine, a critical improvement over non-fluorinated alternatives [2]. This application is the primary driver of its procurement value in medicinal chemistry and process development.

Next-Generation Antiviral Nucleoside Development

The 2'-fluoro-arabino framework is a privileged scaffold for potent antiviral agents targeting DNA viruses (e.g., CMV, HSV) and RNA viruses (e.g., HIV, HCV) [3]. As established in Section 3, the compound provides reliable access to this scaffold with a robust synthetic yield of at least 80%, making it an essential building block for discovering and developing new antiviral candidates with improved selectivity and reduced off-target effects [4].

Fluorine Effects in Carbohydrate-Protein Interactions

In glycobiology and chemical biology research, this protected, fluorinated sugar serves as a unique probe to study the role of specific hydroxyl groups in carbohydrate-protein recognition [5]. The quantitative enzymatic data in Section 3, showing altered PNP substrate recognition compared to D-arabinose, highlights its utility. Researchers can deprotect and functionalize this intermediate to create probes that elucidate the stereoelectronic effects of the fluorine atom on enzyme binding and catalysis, an area where non-fluorinated sugars provide no information.

Process Scale-Up for 2'-Fluoro Nucleosides

For process chemists, this compound represents a well-characterized, stable, and commercially available intermediate. Its defined physicochemical properties (LogP 0.107, solid-state stability) and the existence of optimized, high-yielding (≥80%) synthetic routes to its core framework de-risk process development compared to exploring novel, unoptimized fluorinated sugar intermediates. This makes it the rational choice for kilo-lab and pilot plant campaigns focused on 2'-fluoro-arabino nucleoside APIs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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